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molecular formula C9H10N2O B156717 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 136562-04-4

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B156717
M. Wt: 162.19 g/mol
InChI Key: BVCTUGXGFQOQGO-UHFFFAOYSA-N
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Patent
US05387512

Procedure details

3-Cyano-5-ethyl-6-methyl-2-(1H)-pyridinone (22.9 g, 0.141 mol) and phosphorus pentachloride (33.1 g, 0.159 mol) were intimately mixed and heated at 110°-120° C. for one hour. The liquified solids were poured onto crushed ice and water and the semi-solid was extracted into chloroform. This extract was washed with water, saturated aqueous NaHCO3, dried (Na2SO4), filtered and evaporated. This amber oil was dissolved in hexane and the insoluble material was removed when filtered through a pad of charcoal. Removal of the solvent gave a light yellow oil which solidified (17.7 g). Trituration of this solid with cold hexane yielded 15.6 g (61%) of pure product, m.p. 63°-64° C.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]([CH3:11])=[C:7]([CH2:9][CH3:10])[CH:8]=1)#[N:2].P(Cl)(Cl)(Cl)(Cl)[Cl:14].O>CCCCCC>[Cl:14][C:4]1[C:3]([C:1]#[N:2])=[CH:8][C:7]([CH2:9][CH3:10])=[C:6]([CH3:11])[N:5]=1

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
C(#N)C=1C(NC(=C(C1)CC)C)=O
Name
Quantity
33.1 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 110°-120° C. for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The liquified solids were poured
EXTRACTION
Type
EXTRACTION
Details
the semi-solid was extracted into chloroform
WASH
Type
WASH
Details
This extract was washed with water, saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
This amber oil was dissolved in hexane
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed when
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a light yellow oil which

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C#N)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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